Product packaging for Sudan Orange G(Cat. No.:CAS No. 96627-69-9)

Sudan Orange G

Cat. No.: B7806536
CAS No.: 96627-69-9
M. Wt: 214.22 g/mol
InChI Key: BPTKLSBRRJFNHJ-UHFFFAOYSA-N
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Description

Historical Trajectories of Azo Dye Research and Regulatory Development

The journey of azo dyes, a class of synthetic organic colorants characterized by the presence of an azo group (-N=N-), began in the mid-19th century. The first azo dyes were synthesized in 1861 by Mene (Aniline Yellow) and in 1863 by Martius (Bismarck Brown). cdnsciencepub.com Their success was propelled by straightforward synthetic procedures, vast structural diversity, high molar extinction coefficients, and good fastness properties. cdnsciencepub.com This led to their widespread application in various industries, including textiles, leather, paper, cosmetics, and food. iipseries.org

However, the extensive use of azo dyes also prompted scientific scrutiny into their potential impacts. A significant turning point in the research and regulatory trajectory came with the discovery that certain azo dyes could be metabolized to release aromatic amines, some of which were identified as carcinogenic. cdnsciencepub.comwikipedia.org This discovery led to a new direction in research, focusing on the toxicological profiles of these dyes and their degradation products.

The growing body of scientific evidence spurred regulatory action. A notable development was the European Union's Directive 76/769/EEC, which banned azo dyes that could release any of 22 specified aromatic amines. cdnsciencepub.com This directive has been amended over the years to include more substances and standardized testing methods. cdnsciencepub.com The academic analysis of these regulations often views them as a complex interplay between scientific understanding, public health protection, and economic considerations. sustainability-directory.com This regulatory landscape has, in turn, fueled further research into developing safer alternative dyes and sensitive analytical methods for the detection of banned substances. nih.gov

Research Significance and Academic Relevance of Sudan Orange G Studies

This compound, a monoazo dye, holds specific significance within the broader field of azo dye research. sigmaaldrich.com Its academic relevance stems from its use as a model compound in various scientific investigations and its classification as a fat-soluble dye, which makes it useful for specific laboratory applications. polysciences.comcarlroth.com

A primary area of research interest is the development and optimization of analytical methods for its detection. This compound is often included in studies aimed at identifying illegal food colorants. tandfonline.comresearchgate.net Researchers have developed various techniques for its separation, preconcentration, and determination, including spectrophotometry and chromatography. nih.govresearchgate.netphenomenex.com These studies are crucial for regulatory enforcement and ensuring food safety.

Furthermore, this compound has been the subject of research into its biotransformation and degradation. For instance, studies have investigated the ability of bacterial enzymes, such as laccase, to decolorize and break down the dye. researchgate.net This line of inquiry is relevant to the development of bioremediation strategies for textile and other industrial effluents containing azo dyes. The compound also serves as a standard in liquid chromatography-mass spectrometry (LC-MS) applications. sigmaaldrich.comsigmaaldrich.com

Scope and Objectives of Comprehensive Scholarly Inquiry

Comprehensive scholarly inquiry into this compound is defined by a clear set of objectives aimed at understanding its chemical nature, behavior, and detection. The primary goals of this research are:

Synthesis and Characterization: To investigate and document the synthesis of this compound, which is typically prepared through the diazotization of aniline (B41778) and its subsequent coupling with resorcinol (B1680541). chemicalbook.com This includes detailed characterization of its physicochemical properties.

Analytical Method Development: To develop and validate robust, sensitive, and selective analytical methods for the detection and quantification of this compound in various matrices. nih.govtandfonline.comresearchgate.netphenomenex.com This is essential for monitoring its presence in consumer products and the environment.

Bioremediation and Degradation Studies: To explore the mechanisms of microbial and enzymatic degradation of this compound. researchgate.net This research aims to find environmentally friendly methods for treating waste streams containing this and similar dyes.

Physicochemical Behavior: To study its solubility, stability, and interactions with other molecules, which is fundamental to its application in staining and other laboratory uses. chemicalbook.comchembk.com

The scope of this inquiry is intentionally focused on the fundamental chemistry and analytical science of the compound, providing a foundational understanding for its various applications and the implications of its presence.

Chemical Compound Information

Compound Name
This compound
Aniline
Resorcinol
Aniline Yellow
Bismarck Brown
Aromatic amines
2-Naphthylamine
4-Aminobiphenyl
2,4-Diaminoazobenzene
Direct Black 38
Sudan Red 7B
Sudan I
Sudan II
Sudan III
Sudan IV
Sudan Black B
Sudan Red B
Sudan Red G
Dimethyl yellow
Para red
Tetrahydrofuran
Decanoic acid
1-Pentanol
Dichloromethane
Isopropanol
Formic acid
Methanol
Acetonitrile (B52724)
Carbon dioxide
Butter Yellow
Fast Garnet GBC
Methyl Red
Orange II
1-amino-2-naphthol
p-phenylenediamine
Disperse Orange 1
Trypan blue
Dinitroaniline orange
ortho-Nitroaniline orange
Pigment orange 1
Pigment orange 2
Pigment orange 5
Benzidine
Sodium nitrite
Hydrochloric acid
Sodium hydroxide
Phenyl azo-β-naphthol

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀N₂O₂ chembk.com
Molecular Weight 214.22 g/mol sigmaaldrich.com
Appearance Yellow-orange to red-orange powder chemicalbook.comchembk.com
Melting Point 143-146 °C sigmaaldrich.comsigmaaldrich.com
Solubility Slightly soluble in water; soluble in ethanol, ether, and vegetable oil. chemicalbook.comchembk.com
Maximum Absorption (λmax) 388 nm (in chloroform) sigmaaldrich.comsigmaaldrich.com
Colour Index Number 11920 sigmaaldrich.com
CAS Number 2051-85-6 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B7806536 Sudan Orange G CAS No. 96627-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyldiazenylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTKLSBRRJFNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062146
Record name C.I. Solvent Orange 1
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2051-85-6
Record name 2,4-Dihydroxyazobenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name CI 11920
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sudan Orange G
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7949
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Record name 1,3-Benzenediol, 4-(2-phenyldiazenyl)-
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Record name C.I. Solvent Orange 1
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Record name 4-(phenylazo)resorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.484
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Record name SOLVENT ORANGE 1
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Synthetic Methodologies and Reaction Mechanism Research

Investigation of Established and Novel Synthesis Pathways for Sudan Orange G

The conventional synthesis of this compound is a well-established two-step process involving diazotization and coupling. This method remains the industrial standard due to its scalability and cost-effectiveness. benchchem.com

The first step, diazotization, involves the reaction of aniline (B41778) (C₆H₅NH₂) with nitrous acid (HNO₂) under acidic conditions, typically using hydrochloric acid (HCl) at low temperatures (0–5°C). benchchem.com This reaction yields benzene (B151609) diazonium chloride (C₆H₅N₂⁺Cl⁻). benchchem.com

The second step is the coupling reaction, where the benzene diazonium salt reacts with resorcinol (B1680541) (C₆H₄(OH)₂) in an alkaline medium (pH 8–10, using NaOH). benchchem.com This electrophilic substitution reaction occurs at the ortho and para positions of resorcinol's hydroxyl groups, forming the azo linkage and yielding 4-(phenylazo)resorcinol, which is this compound. benchchem.com

ParameterCondition/Value
Diazotization Temperature0–5°C
Coupling pH8–10
Molar RatioAniline:Nitrous Acid:Resorcinol (Stoichiometric or optimized) benchchem.com

While the traditional method is prevalent, research explores alternative or modified synthetic routes, particularly in the context of developing greener processes or synthesizing derivatives. Microwave-assisted synthesis has been investigated as a method to potentially reduce solvent usage and reaction time, and improve selectivity and thermal stability compared to conventional methods. researchgate.net

Mechanistic Studies of Azo Coupling Reactions Relevant to this compound Formation

The formation of the azo linkage in this compound synthesis proceeds via an electrophilic aromatic substitution mechanism. nih.gov The benzene diazonium cation acts as the electrophile, attacking the electron-rich resorcinol molecule. nih.govtifr.res.in The coupling typically occurs at positions on the coupling component that are activated by electron-donating groups, such as the hydroxyl groups in resorcinol. nih.govtifr.res.in

Studies on azo dye synthesis, including those relevant to the Sudan I structure (which shares similarities with this compound), indicate that while low temperatures are traditionally emphasized for diazonium salt stability, the reaction can be quite robust. acs.org Research suggests that the diazotization step can tolerate elevated temperatures (up to room temperature) for short periods and variations in pH (pH 0–5) to some extent. acs.org

Mechanistic studies also extend to the degradation of azo dyes, which can involve enzymatic processes. For instance, the enzymatic biotransformation of this compound by bacterial CotA-laccase from Bacillus subtilis has been studied. medchemexpress.comunl.ptnih.govresearchgate.net This process involves the oxidation of the dye without cleavage of the azo bond, proceeding through a free radical mechanism. unl.pt The enzyme oxidizes a hydroxyl group of this compound, generating a phenoxyl radical which can then undergo radical coupling reactions, leading to the formation of oligomers and potentially polymers. medchemexpress.comunl.ptnih.gov This enzymatic mechanism avoids the formation of toxic aromatic amines that can result from reductive cleavage of the azo bond. unl.pt

Research into Derivatization and Structural Modifications for Enhanced Research Utility

Research into the derivatization and structural modification of azo dyes, including the Sudan series, is driven by various research applications, such as developing analytical methods and studying biodegradation.

Modifications can involve introducing different functional groups or altering the aromatic structures to change the dye's properties, such as solubility, spectroscopic characteristics, or reactivity towards specific enzymes or chemical reagents. For example, studies investigating the reductive cleavage of azobenzene (B91143) scaffolds by dithionite (B78146) have explored the effect of structural features on reactivity. lookchem.com

Derivatization is also employed in analytical techniques. For instance, spectrophotometric methods for quantifying this compound have been developed based on its redox reaction with copper (II) followed by complex formation, or oxidation-reduction with alkaline KMnO₄. naturalspublishing.com These methods involve monitoring absorbance changes at specific wavelengths (e.g., 346 nm for the copper complex and 610 nm for the reaction with KMnO₄). naturalspublishing.com

Computational studies using Density Functional Theory (DFT) have been conducted to investigate the quantum chemical descriptors of this compound derivatives. jetir.org These studies aim to understand how structural modifications and the substitution of different groups influence properties like chemical potential, softness, hardness, and electrophilicity, which are predictive of reactivity. jetir.org

Research also explores the use of modified materials for the selective recognition and removal of Sudan dyes, such as the synthesis of surface molecularly imprinted polymers designed for selective adsorption of Sudan III, which shares structural similarities with this compound. sci-hub.se These materials are developed for applications like solid phase extraction in sample pretreatment. sci-hub.se

Advanced Analytical Methodologies for Detection and Quantification

Spectroscopic Techniques for Sudan Orange G Analysis

Spectroscopic methods leverage the interaction of electromagnetic radiation with this compound molecules to identify and quantify the compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Method Development

UV-Vis spectrophotometry is a fundamental technique utilized for the determination of this compound, often after appropriate sample preparation. This compound exhibits characteristic absorption in the UV-Vis spectrum, allowing for its detection and quantification at specific wavelengths. Studies have reported using UV-Vis spectrophotometry at wavelengths such as 388 nm or 420 nm for the determination of this compound. bocsci.com, nih.gov, ksu.edu.sa, researchgate.net

Method development in UV-Vis spectrophotometry for this compound often involves optimizing parameters such as pH, solvent, and reagent concentration. For instance, a method involving membrane filtration for separation and preconcentration of this compound on a cellulose (B213188) acetate (B1210297) filter utilized UV-Vis spectrophotometry at 388 nm after elution with ethanol. nih.gov, ksu.edu.sa The optimal pH range for the recovery of this compound in this method was found to be 3.0–5.0, with pH 4.0 being selected for further work. ksu.edu.sa The detection limit for this method was reported as 4.9 μg L⁻¹, with a relative standard deviation of 4.3%. nih.gov, ksu.edu.sa

Another spectrophotometric approach involves the redox reaction of this compound with copper (II), forming a complex that can be monitored at 346 nm. naturalspublishing.com Oxidation with alkaline KMnO₄, monitored at 610 nm, represents an alternative spectrophotometric method. naturalspublishing.com Optimization studies for the copper complex method indicated an optimal pH of 6.1. naturalspublishing.com These methods demonstrate the versatility of UV-Vis spectrophotometry, often coupled with sample preparation techniques, for the quantitative analysis of this compound.

Advanced Mass Spectrometry (MS) Techniques for Trace Analysis (e.g., LC-MS/MS, GC-MS)

Mass spectrometry techniques, particularly when coupled with chromatographic separation, provide highly sensitive and selective methods for the trace analysis of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely applied technique for the analysis of this compound, especially in complex matrices like food products. bohrium.com, nih.gov, researchgate.net, service.gov.uk, researchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances selectivity and sensitivity by monitoring specific precursor-product ion transitions characteristic of this compound. nih.gov, researchgate.net

Research has demonstrated the effectiveness of LC-MS/MS for the simultaneous determination of this compound alongside other Sudan dyes. A validated LC-MS/MS method for the quantification of Sudan dyes, including this compound, in food samples reported a linearity range of 0.2–10.0 ng/mL. bohrium.com, researchgate.net, researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for this compound using this method were 0.07 ng/mL and 0.23 ng/mL, respectively. bohrium.com, researchgate.net, researchgate.net Recoveries for this compound in various food matrices ranged from 78.79% to 110.49%. bohrium.com, researchgate.net, researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is also utilized in the analysis of azo dyes, particularly for the identification of breakdown products which may include metabolites. researchgate.net PubChem provides GC-MS data for 4-(Phenylazo)resorcinol (this compound), listing characteristic m/z peaks. nih.gov While LC-MS/MS is more commonly reported for the analysis of intact this compound, GC-MS can be valuable for investigating its degradation products.

MS techniques, including electrospray ionization with MS/MS (ESI/MS/MS), have also been employed in structural studies, such as identifying the formation of guanosine-Sudan stable adducts, which is relevant in genotoxicity research. frontiersin.org, nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of organic compounds, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of atoms within the molecule.

NMR spectroscopy is routinely used to confirm the structure of synthesized Sudan dyes and their derivatives. researchgate.net, chemicalbook.com, chemicalbook.com Public databases like PubChem offer access to ¹H NMR and ¹³C NMR spectra for this compound, serving as valuable references for structural confirmation. chemicalbook.com, chemicalbook.com

Beyond structural confirmation, ¹H NMR spectroscopy has been applied for the identification and quantitative analysis of Sudan dyes in various matrices. researchgate.net Quantitative ¹H NMR (qHNMR) utilizes specific, well-resolved proton signals within the NMR spectrum to determine the concentration of an analyte. This approach has been demonstrated for the quantification of Sudan dyes in samples like saffron. researchgate.net

Furthermore, NMR structural studies have played a critical role in understanding the interaction of Sudan dyes with biological molecules, such as determining the connectivity of Sudan dye adducts to DNA, which is essential for molecular modeling studies investigating genotoxicity. frontiersin.org, nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from complex sample matrices and other co-eluting compounds before detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation and determination of this compound. scientificlabs.co.uk, nih.gov, sigmaaldrich.cn, japsonline.com, researchgate.net, researchgate.net HPLC methods for this compound typically employ reversed-phase columns, such as C18 stationary phases, which are effective for separating relatively non-polar compounds like azo dyes. japsonline.com, researchgate.net

Optimization of HPLC methods for this compound involves fine-tuning various parameters to achieve optimal separation efficiency, resolution, and peak shape. Key parameters include the composition and flow rate of the mobile phase, as well as the column temperature. Mobile phases commonly consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with the addition of modifiers such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization in hyphenated techniques like LC-MS. bohrium.com, researchgate.net, japsonline.com, researchgate.net, researchgate.net

Gradient elution programs, where the mobile phase composition changes over time, are frequently used to separate this compound from other Sudan dyes and matrix components within a single run. nih.gov Experimental design methodologies, such as Box-Behnken Design, can be applied to systematically optimize multiple HPLC parameters simultaneously, leading to robust and efficient separation methods. japsonline.com

HPLC can be coupled with various detectors, including UV-Vis or Diode Array Detectors (DAD), which provide spectroscopic information for identification and quantification based on the compound's absorbance at specific wavelengths. japsonline.com, nih.gov, researchgate.net As discussed earlier, coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides enhanced sensitivity and selectivity for trace analysis. bohrium.com, nih.gov, researchgate.net, service.gov.uk, researchgate.net

Developed HPLC methods for this compound are subject to validation to ensure their performance characteristics meet analytical requirements. Validation parameters include selectivity, linearity, sensitivity (evaluated by LOD and LOQ), precision (assessed by relative standard deviation), and accuracy (determined through recovery studies). japsonline.com, nih.gov

Gas Chromatography (GC) Applications in Volatile Metabolite Analysis

Gas Chromatography (GC) is a separation technique typically applied to volatile or semi-volatile compounds. While this compound itself is not highly volatile, GC, particularly when coupled with mass spectrometry (GC-MS), can be relevant for the analysis of more volatile breakdown products or metabolites that may be formed from this compound. researchgate.net

GC-MS has been used in the analysis of azo dye breakdown products, which could potentially include volatile metabolites. researchgate.net Although specific applications of GC for the analysis of volatile metabolites of this compound were not extensively detailed in the reviewed literature, GC-MS remains a potential technique for such investigations if volatile degradation products are of interest. The suitability of GC for a specific analyte depends on its volatility and thermal stability.

Environmental Fate, Transport, and Ecotoxicological Research

Environmental Occurrence and Distribution Research in Various Matrices

Degradation Pathways in Environmental Systems

The degradation of azo dyes like Sudan Orange G in the environment is a complex process that can involve photodegradation, biodegradation, and chemical degradation. Due to their design for color fastness, these dyes often exhibit resistance to degradation in conventional wastewater treatment systems. cdnsciencepub.com

Photodegradation Kinetics and Product Identification

Photocatalytic degradation has emerged as a promising method for breaking down azo dyes. Studies utilizing materials such as ZnO nanoparticles under UV irradiation have shown effectiveness in the degradation of azo dyes, including Orange G, a structurally related compound. core.ac.uk Research on Orange G demonstrated that a UV/ZnO system could achieve complete color removal within 120 minutes under optimized conditions, with the degradation involving the breakage of azo bonds and the formation of products like sulfate, nitrate, and nitrite. core.ac.uk this compound has also been efficiently degraded using a self-catalytic membrane photo-reactor based on carbon nitride nanosheets, resulting in minimal residual dye. rsc.org Although detailed kinetic studies specifically for this compound photodegradation across various conditions are not extensively presented in the provided results, the research indicates that photocatalytic methods are effective in promoting its degradation. rsc.org

Biodegradation by Microbial Communities

Microbial communities, including bacteria and fungi, play a role in the biodegradation of azo dyes. Azo dyes are often resistant to degradation under aerobic bacterial conditions. cdnsciencepub.comohsu.edu However, under anaerobic conditions, the azo bond can be reductively cleaved, which may lead to the formation of aromatic amines, some of which are potentially carcinogenic. ohsu.edu

Enzymatic biodegradation, particularly involving bacterial laccases, has shown potential for the decolorization and transformation of this compound. unl.ptresearchgate.net A study using a recombinant bacterial CotA-laccase from Bacillus subtilis achieved over 98% decolorization of this compound within 7 hours at 37°C and an alkaline pH optimum of 8. researchgate.net This enzymatic process primarily involved the oxidation of the dye through radical coupling reactions, leading to the formation of oligomers and potentially polymers, rather than the direct cleavage of the azo bond. researchgate.netfrontiersin.orgunl.pt Analysis identified seven biotransformation products resulting from this enzymatic activity. researchgate.net While some bacterial strains and mixed microbial cultures have demonstrated the ability to decolorize azo dyes, their efficiency can be influenced by the specific dye structure and environmental factors. researchgate.net The inherent resistance of azo dyes to biodegradation is often linked to structural features like sulfonate groups and azo bonds. cdnsciencepub.com

Chemical Degradation Processes (e.g., Ozonation, Advanced Oxidation)

Advanced Oxidation Processes (AOPs) are effective techniques for the degradation of a wide range of organic pollutants, including azo dyes, through the generation of highly reactive species such as hydroxyl radicals. allsciencejournal.comscirp.org Common AOPs include ozonation, Fenton's reagent (a combination of ferrous ions and hydrogen peroxide), and photocatalytic oxidation. allsciencejournal.comscirp.org These processes can lead to the breaking of azo bonds and the eventual mineralization of dye molecules. core.ac.ukallsciencejournal.com Although the provided search results discuss AOPs in the broader context of azo dye degradation and mention Orange G in relation to photocatalysis, detailed studies specifically on the ozonation or other advanced oxidation methods for this compound were not prominently featured. Nevertheless, the principles of AOPs suggest their potential applicability for the degradation of this compound given its azo structure. allsciencejournal.comscirp.org

Adsorption, Leaching, and Environmental Transport Studies

Adsorption is a significant factor influencing the environmental fate and transport of dyes. This compound, being an oil-soluble dye, is expected to interact with organic matter present in the environment. lookchem.com Research has explored the adsorption of this compound using various adsorbent materials, including modified conducting polymers. acs.orggoogle.com An asymmetric electrochemical system incorporating a polyvinylferrocene–polypyrrole hybrid and an amphiphilic surfactant-doped polypyrrole demonstrated effective adsorption of this compound from water, exhibiting high distribution coefficients. acs.orggoogle.com The adsorption capacity in this system could be controlled by applying an electrical potential, suggesting a potential method for controlled removal. acs.org

Studies on the adsorption of dyes onto inorganic adsorbents like zeolites have also been conducted. However, natural zeolites may show limited adsorption for some reactive azo dyes unless they are modified. cam.ac.uk The oil solubility of this compound suggests it may have a tendency to adsorb onto organic phases in soil and sediment, which could potentially reduce its leaching into groundwater. Specific studies detailing the leaching behavior of this compound were not extensively found in the provided results. The transport of this compound in the environment would be influenced by factors such as its solubility in water, its tendency to adsorb onto solid particles, and the movement of water and sediment.

Ecotoxicological Assessments on Non-Target Organisms

Ecotoxicological studies assess the potential harm of a substance to ecological receptors. For this compound, research has focused on its effects on organisms in both aquatic and terrestrial environments. lgcstandards.com

Effects on Aquatic Biota (e.g., fish, algae, invertebrates)

Research on the toxicity of dyes to aquatic organisms often focuses on acute exposures, though chronic effects are also studied. researchgate.net this compound is considered to have the potential for long-lasting harmful effects on aquatic life. dawnscientific.com However, some safety data sheets indicate that it should not be classified as hazardous to the aquatic environment. carlroth.comcarlroth.comcarlroth.com

While specific detailed data tables for this compound's toxicity to individual aquatic species like fish, algae, or invertebrates were not extensively available in the search results, broader studies on azo dyes provide context. Azo dyes, as a class, can be toxic or potentially toxic to aquatic organisms, particularly non-ionic solvent dyes like this compound. scbt.com Some azo dyes and their metabolites have been shown to be potentially genotoxic to fish. nih.gov

Studies on other Sudan dyes, such as Sudan Red G (also a solvent dye), have shown toxicity to aquatic organisms. For instance, Sudan Red G decreased the survival of larval fathead minnows (Pimephales promelas) with an LC50 of 16.7 µg/L in chronic exposures. researchgate.net Another study on azo dyes, including Sudan Red G, assessed their toxicity to benthic invertebrates like Hexagenia spp. and Tubifex tubifex in spiked-sediment exposures. ec.gc.ca This study found that while the parent compounds appeared to degrade, degradation products could elicit toxic effects. ec.gc.ca Tubifex reproduction was a sensitive endpoint, with 28-day IC25 values for young production ranging from 1.3 to 11.8 µg/g for the tested dyes. ec.gc.ca

It is important to note that the environmental impact of this compound has not been fully investigated, and data on its persistence, degradability, and bioaccumulation in aquatic environments are limited or unavailable. lgcstandards.comdawnscientific.comcarlroth.com

Terrestrial Ecotoxicity on Soil Microorganisms and Plants

Information specifically on the terrestrial ecotoxicity of this compound to soil microorganisms and plants is limited in the provided search results.

However, the degradation of azo dyes, including Sudan dyes, by bacteria in soil and sludge has been studied. researchgate.net Anaerobic bacteria in these environments can transform Sudan dyes into aromatic amines, some of which may be more toxic than the parent dyes. researchgate.net For example, the degradation of Sudan I by anaerobic bacteria can produce aniline (B41778). researchgate.net

While direct ecotoxicity data for this compound on soil microorganisms and plants were not found, studies on other substances provide context for terrestrial ecotoxicity assessments. The effect factor for terrestrial ecotoxicity in life cycle impact assessments is sometimes extrapolated from aquatic toxicity data using the equilibrium partitioning method, assuming similar sensitivity between aquatic and terrestrial species. rivm.nl This method assumes that pore water concentrations are the dominant exposure route for soil-dwelling organisms. rivm.nl

Research has also demonstrated that enzymatic treatment of this compound with bacterial CotA-laccase can reduce its toxicity, as shown by a bioassay based on inhibitory effects on the growth of Saccharomyces cerevisiae (yeast). nih.govresearchgate.netchemicalbook.com This suggests that microbial activity can play a role in the detoxification of this compound in the environment.

Regulatory Science, Risk Assessment, and Policy Research

Evolution and Current Status of International Regulatory Frameworks for Azo Dyes

International regulatory frameworks for azo dyes have evolved significantly, driven by scientific findings regarding their potential to release harmful aromatic amines. The European Union has some of the strictest regulations on azo dyes, especially those that can release carcinogenic aromatic amines. sensientpharma.comcompliancegate.com REACH Regulation (EC) No. 1907/2006, specifically Annex XVII, prohibits the use of certain azo colorants in textile and leather articles that may come into direct and prolonged contact with human skin or the oral cavity if they can release any of the 22 specified aromatic amines in concentrations greater than 30 mg/kg. compliancegate.comsgs.com Appendix 8 of REACH lists 24 aromatic amine compounds considered carcinogenic or otherwise harmful, and azo dyes that produce 30 mg or more of these amines per 1 kg of dye under testing conditions are restricted in textiles and leather products. compliancegate.com Regulation (EC) 1223/2009 also bans the use of o-Dianisidine and Benzidine based azo dyes in cosmetic products. compliancegate.com

In the United States, there are no specific regulations explicitly banning "azo dyes" as a class. compliancegate.com Instead, various aromatic amines cleaved from azo dyes are restricted or banned. compliancegate.com The FDA regulates color additives in food, drugs, and cosmetics, requiring evidence of safety at the intended use level before approval. sensientpharma.comfda.gov Approved color additives are listed with specified uses and maximum amounts allowed. fda.gov The FDA does not approve color additives found to induce cancer in humans or animals. fda.gov Recently, the FDA announced a plan to phase out all petroleum-based synthetic dyes from the U.S. food supply, expediting the removal of Red No. 3 and indicating intent to revoke authorization for Citrus Red No. 2 and Orange B, and work with industry to eliminate six other synthetic dyes by the end of 2026. foodlabelmaker.comfoodchainid.comcozen.com

Other countries like Canada, China, India, and Japan have also banned or restricted the use of azo dyes due to health risks. hqts.comqima.vn The variability in global limits for certain azo dyes highlights a lack of consensus on acceptable exposure levels, complicating compliance for international manufacturers. digicomply.com

Methodological Approaches to Risk Assessment for Sudan Orange G Exposure

Risk assessment for this compound exposure involves several steps, including hazard identification, exposure assessment, and risk characterization. While comprehensive risk assessment data specifically for this compound in the context of dietary exposure is limited in the provided search results, the general methodologies applied to azo dyes offer insight.

Hazard identification for azo dyes often involves evaluating their potential to release harmful aromatic amines upon reductive cleavage of the azo bond. Sudan dyes, including this compound, are classified by the International Agency for Research on Cancer (IARC) as potential genotoxic and/or carcinogenic substances, and their degradation products are also considered potentially carcinogenic. lcms.cznih.gov Sudan I, for instance, has shown mutagenic potential and can be metabolized to mutagenic substances. nih.govbenchchem.com Studies have explored the enzymatic biotransformation of this compound, indicating that such treatment can reduce its toxicity. sigmaaldrich.combenchchem.comnih.gov Research also investigates the effects of azo dyes and their metabolites on biological systems, such as human intestinal bacteria. nih.govnih.gov

Exposure assessment in research contexts aims to determine the levels of this compound to which populations might be exposed. This is particularly relevant when the dye is used illegally in food products. Studies on the contamination of chili powders in India, for example, monitored samples to assess the magnitude of artificial coloration and the likely exposure to Sudan dyes. researchgate.net Among non-branded, loose chili powder samples, over 66% were found to employ artificial coloration. researchgate.net The maximum content of Sudan I observed was as high as 11.8 mg/g. researchgate.net Rough per capita consumption estimates of 0.5-1.0 g of chili powder per day could amount to an intake of 5.8-11.8 mg of Sudan I. researchgate.net

Risk characterization integrates hazard identification and exposure assessment to estimate the potential risk. For illegal dyes like this compound in food, where no maximum permitted limits exist, any detectable amount is generally considered a concern. lcms.cz The lack of sufficient data for a full risk assessment for certain illegal dyes, including Sudan I-IV, Para Red, Rhodamine B, and Orange II, found in foods in the EU has been noted. agriculturejournals.cz However, due to structural similarities to Sudan I, which has experimental evidence of genotoxicity and carcinogenicity, it is considered prudent to assume that other structurally similar dyes are also potentially genotoxic and possibly carcinogenic. agriculturejournals.cz Uncertainty analysis acknowledges the limitations and variability in hazard and exposure data, which can impact the precision of risk estimates.

Research on Enforcement Strategies and Compliance Monitoring

Research on enforcement strategies and compliance monitoring focuses on detecting the illegal use of banned dyes and ensuring adherence to regulations. Robust monitoring programs based on reliable detection methods are required to ensure food is free from harmful colors. lcms.cz Enforcement involves checking compliance by testing affected consumer goods. etad.com The extent of testing can be adjusted as confidence in compliance is established. etad.com Businesses importing goods that may contain azo dyes are responsible for testing to ensure compliance with regulations. compliancegate.comhqts.com This often involves laboratory testing by accredited agencies. compliancegate.comhqts.com Despite regulations, compliance is not always perfect, with studies indicating that a percentage of products may exceed allowed azo dye content. qima.vn

Development of International Standards and Harmonization in Detection

The development of international standards and harmonization in detection methods is crucial for consistent and effective monitoring of azo dyes. Standardized testing methods are essential for determining compliance with regulations. The European Committee for Standardization (CEN) has published updated European standard methods for determining restricted aromatic amines derived from azo colorants in textiles, such as EN ISO 14362-1:2017 and EN ISO 14362-3:2017. sgs.com These standards describe analytical procedures and provide guidance on interpreting results. sgs.com These methods are becoming harmonized in the EU market for REACH Annex XVII. sgs.com

Analytical techniques such as chromatographic, spectroscopic, and electrochemical approaches are critical for identifying azo dyes in food and ensuring regulatory compliance. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique used for the simultaneous determination of various azo dyes, including Sudan dyes, in food matrices like spices. lcms.czlcms.cz Methods utilizing UPLC-MS/MS have been developed for rapid and sensitive detection of Sudan and other azo dyes in chili powder, with reported detection limits in the range of 10 to 50 µg/kg for Sudan and azo-dyes in spices in European food testing laboratories. lcms.cz Method validation is performed according to guidelines from bodies like the International Conference on Harmonization (ICH) to ensure specificity, linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy. researchgate.net

The harmonization of testing methods at the international level, potentially through bodies like CEN, is advocated to ensure transparency and maintain a single market. etad.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16325 chemicalworlds.com, 5921655 fishersci.cauni.lu
Sudan I
Sudan II
Sudan III
Sudan IV
Para Red
Rhodamine B
Dimethyl Yellow
Orange II
Azorubine (Carmoisine)
Brilliant Black BN
Lithol Rubine BK
4-aminoazobenzene
o-Dianisidine
Benzidine
Red Dye No. 3
Citrus Red No. 2
Orange B
FD&C Green No. 3
FD&C Red No. 40
FD&C Yellow No. 5
FD&C Yellow No. 6
FD&C Blue No. 1
FD&C Blue No. 2

Illustrative Data Table: Sudan Dye Contamination in Indian Chili Powder

Based on research findings on Sudan dye contamination in Indian chili powder researchgate.net:

Sample TypePercentage with Artificial ColorationPercentage Free from Sudan DyesMaximum Sudan I Content (mg/g)
Non-branded, Loose Samples>66%33%11.8
Branded Samples0%100%Not detected

Illustrative Data Table: Matrix Effects in Chili Powder Analysis by UPLC-MS/MS

Based on a study on the rapid analysis of Sudan and other prohibited dyes in chili powder using UPLC-MS/MS lcms.cz:

DyeSlope Ratio (Chili powder)Matrix Effect
Dimethyl yellow0.56Ion suppression
Para red0.19Ion suppression
Rhodamine B1.01Very little or no
Sudan black B2.63Ion enhancement
Sudan I0.84Very little or no
Sudan II0.61Ion suppression
Sudan III1.62Ion enhancement
Sudan IV0.99Very little or no
This compound0.57Ion suppression
Sudan red 7B0.71Ion suppression
Sudan red G0.70Ion suppression

Note: A slope ratio of 1 indicates no matrix effects, less than 1 indicates ion suppression, and greater than 1 indicates ion enhancement. lcms.cz

Conclusion

Synthesis of Key Academic Findings on Sudan Orange G

Academic research on this compound (SOG) has highlighted its characteristics as a lipid-soluble solvent dye belonging to the Sudan series, often utilized as a lysochrome. dawnscientific.com Structurally, it is classified as a diazo dye. dawnscientific.com Studies have demonstrated its utility in histological applications, particularly for staining triglycerides in animal tissues, often in frozen sections. dawnscientific.com Beyond traditional staining, SOG has been explored in material science, specifically as a resolution enhancer in 3D printing resins, such as organic-inorganic hybrid polymers. benchchem.com

A significant area of research has focused on the biodegradation of this compound. Investigations into enzymatic biotransformation, notably using recombinant bacterial CotA-laccase from Bacillus subtilis, have shown promising results for decolorizing the dye. benchchem.comunl.ptresearchgate.net This enzymatic process has been demonstrated to decolorize a high percentage of SOG, with over 98% decolorization achieved within 7 hours under optimal conditions (pH 8 and 37°C). benchchem.comresearchgate.net The biotransformation process leads to the generation of oligomers and potentially polymers through radical coupling reactions. benchchem.commedchemexpress.com Furthermore, research indicates that this enzymatic remediation process can reduce the toxicity of this compound, showing a 3-fold reduction in toxicity based on inhibitory effects on Saccharomyces cerevisiae growth. dawnscientific.combenchchem.comresearchgate.netnih.gov The susceptibility of SOG to enzymatic oxidation is influenced by the acid-basic behavior of its electroactive groups, with optimal enzyme activity observed at pH 8 when the ortho hydroxyl group is deprotonated. unl.pt

Analytical methodologies for the detection and quantification of this compound have also been developed. These include spectrophotometric methods for quantitation in various matrices, such as food products, following extraction. benchchem.comresearchgate.nettandfonline.com High-performance liquid chromatography (HPLC) with UV-Vis detection is considered a standard technique for quantifying azo dyes like SOG due to its specificity. benchchem.com Microextraction techniques, such as supramolecular solvent-based microextraction, have been explored for the separation, preconcentration, and spectrophotometric determination of SOG at trace levels in samples like artificial sweat and water. researchgate.nettandfonline.com Fluorescent sensor arrays utilizing nitrogen-doped carbon dots have also been developed for sensing and identifying SOG and other azo compounds in environmental water samples, demonstrating good linearity and detection limits. nih.gov

Computational studies employing Density Functional Theory (DFT) have been conducted to investigate the quantum chemical descriptors and properties of this compound and its derivatives. jetir.orgdergipark.org.tr These studies aim to understand the molecular behavior and potential reactivity of the dye. jetir.org Research has also examined the solubility of this compound in aqueous solutions at different pH levels, noting that solubility varies with chemical composition and pH. chegg.comchegg.com

Identification of Critical Knowledge Gaps and Unanswered Research Questions

Despite the progress in understanding this compound, several critical knowledge gaps and unanswered research questions persist. While enzymatic biodegradation using laccase has shown effectiveness in decolorization and toxicity reduction, the long-term environmental fate and potential biological activity of the resulting oligomers and polymers are not fully elucidated. The complete spectrum of transformation products under various environmental conditions and their persistence requires further investigation.

The comprehensive environmental impact of this compound, beyond its presence in wastewater, needs more detailed assessment. This includes understanding its potential interactions with different environmental compartments (soil, sediment) and a wider range of organisms.

Although analytical methods exist for detecting SOG, there is a continuous need for developing more sensitive, selective, and rapid techniques applicable to a broader range of complex matrices, including biological and diverse environmental samples. Optimizing these methods for routine monitoring and regulatory purposes remains an ongoing challenge.

The detailed mechanisms of this compound's interactions within various matrices, particularly in biological systems beyond basic staining applications and in advanced materials like 3D printing resins, warrant deeper exploration. A more thorough understanding of how its chemical structure influences its behavior and interactions at the molecular level is needed.

Furthermore, while some studies hint at potential concerns based on the behavior of similar azo dyes, a comprehensive understanding of the specific biological interactions and potential long-term effects of this compound itself and its transformation products in various organisms and ecosystems is not fully established in the publicly available academic literature reviewed.

Future Research Imperatives and Collaborative Opportunities

Addressing the identified knowledge gaps necessitates focused future research imperatives. A key priority is the in-depth characterization of the biodegradation pathways of this compound, including the identification and toxicological assessment of all significant transformation products. This requires applying advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, in conjunction with biological assays.

Further research is needed to explore and optimize alternative and novel degradation methods for this compound, including advanced oxidation processes, photocatalysis, and the use of different microbial consortia. Investigating the effectiveness and feasibility of these methods for treating SOG in various waste streams is crucial.

Developing highly sensitive, selective, and portable sensors for the rapid in-situ detection and quantification of this compound in environmental water, soil, and potentially biological samples is another important research direction. This could involve leveraging advancements in nanomaterials, electrochemical sensors, and spectroscopic techniques.

Fundamental research into the molecular interactions of this compound with biological molecules (e.g., proteins, lipids) and components of advanced materials is essential for understanding its applications and potential effects. Computational modeling and simulations can play a significant role in predicting and interpreting these interactions.

Q & A

Q. What interdisciplinary methods enhance understanding of this compound’s ecotoxicology?

  • Methodological Answer : Combine ecotoxicology (e.g., Daphnia magna assays) with analytical chemistry (HPLC-MS) and geospatial modeling to map contamination hotspots. Collaborate with statisticians to design longitudinal studies assessing bioaccumulation over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.